molecular formula C14H19NO4 B258255 2-morpholin-4-ylethyl phenoxyacetate

2-morpholin-4-ylethyl phenoxyacetate

Cat. No.: B258255
M. Wt: 265.3 g/mol
InChI Key: PJKPGKKTDVINIP-UHFFFAOYSA-N
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Description

2-morpholin-4-ylethyl phenoxyacetate is a chemical compound with the molecular formula C14H19NO4 It is characterized by the presence of a morpholine ring, an ethyl chain, and a phenoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-ylethyl phenoxyacetate typically involves the reaction of morpholine with ethyl phenoxyacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ylethyl phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxyacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-morpholin-4-ylethyl phenoxyacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ylethyl phenoxyacetate involves its interaction with specific molecular targets and pathways. The morpholine ring and phenoxyacetate group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple analog with a similar ring structure but lacking the ethyl phenoxyacetate group.

    Phenoxyacetic Acid: Contains the phenoxyacetate group but lacks the morpholine ring.

    Ethyl Phenoxyacetate: Similar structure but without the morpholine ring.

Uniqueness

2-morpholin-4-ylethyl phenoxyacetate is unique due to the combination of the morpholine ring and phenoxyacetate group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-phenoxyacetate

InChI

InChI=1S/C14H19NO4/c16-14(12-19-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15/h1-5H,6-12H2

InChI Key

PJKPGKKTDVINIP-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)COC2=CC=CC=C2

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=CC=C2

Origin of Product

United States

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